Methyl 6-ethoxy-2-methylnicotinate
Description
Methyl 6-ethoxy-2-methylnicotinate (CAS No. 1355195-60-6) is a nicotinic acid derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It features an ethoxy substituent at the 6-position and a methyl group at the 2-position of the pyridine ring, esterified with a methyl group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Limited safety data are available, but general handling precautions (e.g., storage in cool, ventilated areas away from incompatible materials) are inferred from analogous compounds .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 6-ethoxy-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-9-6-5-8(7(2)11-9)10(12)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
FRVPYJYBLMQCLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-ethoxy-2-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 100°C . The process involves mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is typically followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-ethoxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 6-ethoxy-2-methylnicotinic acid.
Reduction: Formation of 6-ethoxy-2-methyl-3-pyridinemethanol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethoxy-2-methylnicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of central nervous system disorders.
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is believed to interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Ethyl 2-chloro-6-methoxynicotinate (CAS No. 1233520-12-1): Features a chloro group at the 2-position and a methoxy group at the 6-position.
Physicochemical Properties
Key Observations :
Biological Activity
Methyl 6-ethoxy-2-methylnicotinate is a compound derived from nicotinic acid, exhibiting various biological activities that have garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
This compound is characterized by the presence of an ethoxy group at the 6-position of the nicotinic acid framework, which contributes to its unique biological properties.
Pharmacological Effects
- Antinociceptive Activity : Research indicates that this compound exhibits significant antinociceptive effects. In animal models, it has been shown to reduce pain responses, suggesting potential applications in pain management therapies.
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties in various studies. It appears to mitigate neuronal damage in models of neurodegenerative diseases, possibly through mechanisms involving the modulation of neurotransmitter systems and anti-inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. This activity is particularly relevant in the context of developing new antimicrobial agents.
The biological effects of this compound are believed to be mediated through its interaction with specific receptors and enzymes. It may act as a modulator of ion channels and neurotransmitter receptors, influencing pain pathways and neuroprotective mechanisms.
Case Studies
- Study on Antinociceptive Effects : A study conducted on rodents demonstrated that administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups. The study utilized both thermal and chemical models of nociception to assess efficacy.
- Neuroprotection in Ischemic Models : In a model of cerebral ischemia, this compound was found to reduce infarct size and improve neurological outcomes, indicating its potential as a therapeutic agent for stroke.
Data Table: Summary of Biological Activities
Safety and Toxicity
While preliminary studies indicate promising biological activities, it is essential to assess the safety profile of this compound. Initial toxicity assessments suggest that it may cause mild irritation upon contact with skin or eyes. Further toxicological studies are warranted to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

